molecular formula C20H19ClN2O5 B11612826 ethyl N-{[1-(4-chlorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}glycinate

ethyl N-{[1-(4-chlorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}glycinate

Cat. No.: B11612826
M. Wt: 402.8 g/mol
InChI Key: CCSYKOWENQBUKL-UHFFFAOYSA-N
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Description

Ethyl N-{[1-(4-chlorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}glycinate is a complex organic compound with a unique structure that includes a quinoline core, a chlorophenyl group, and an ethyl glycinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-{[1-(4-chlorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}glycinate typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the chlorophenyl group and the ethyl glycinate moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-{[1-(4-chlorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can result in a variety of chlorophenyl-substituted compounds.

Scientific Research Applications

Ethyl N-{[1-(4-chlorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}glycinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-{[1-(4-chlorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}glycinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Ethyl N-{[1-(4-chlorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}glycinate can be compared with similar compounds such as:

    Quinoline derivatives: These compounds share the quinoline core and may have similar chemical and biological properties.

    Chlorophenyl compounds: Compounds with a chlorophenyl group can exhibit similar reactivity in substitution reactions.

    Glycinate derivatives: These compounds contain the glycinate moiety and may have comparable applications in chemistry and biology.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H19ClN2O5

Molecular Weight

402.8 g/mol

IUPAC Name

ethyl 2-[[1-(4-chlorophenyl)-2,5-dioxo-7,8-dihydro-6H-quinoline-3-carbonyl]amino]acetate

InChI

InChI=1S/C20H19ClN2O5/c1-2-28-18(25)11-22-19(26)15-10-14-16(4-3-5-17(14)24)23(20(15)27)13-8-6-12(21)7-9-13/h6-10H,2-5,11H2,1H3,(H,22,26)

InChI Key

CCSYKOWENQBUKL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC2=C(CCCC2=O)N(C1=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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